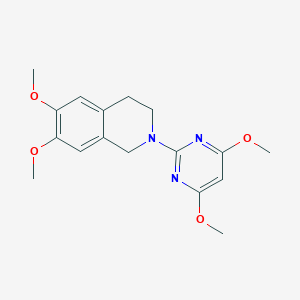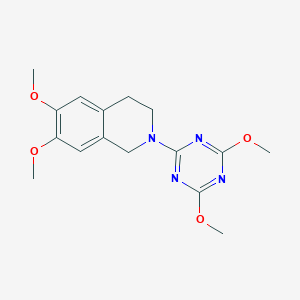![molecular formula C14H14F3N7 B6473957 2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole CAS No. 2640874-44-6](/img/structure/B6473957.png)
2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a triazole ring, and a trifluoromethyl group . These groups are common in many pharmaceutical compounds due to their ability to form strong interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a triazole ring, and a trifluoromethyl group . The presence of these groups can significantly affect the compound’s physicochemical and pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could significantly improve the physicochemical properties of the parent molecules due to the unique character of the fluorine atom .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N7/c1-9-18-4-5-22(9)6-10-7-23(8-10)12-3-2-11-19-20-13(14(15,16)17)24(11)21-12/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGLEFGBVDDOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473884.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B6473887.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B6473892.png)
![1-{4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473902.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473904.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6473912.png)
![2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6473919.png)
![2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6473927.png)
![4-{1-[(3-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473937.png)
![4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473943.png)

![9-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine](/img/structure/B6473958.png)

![N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6473967.png)
